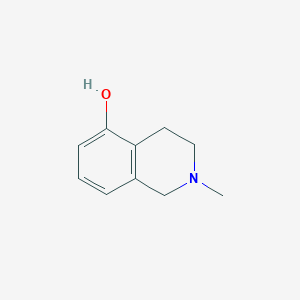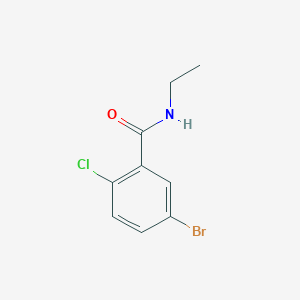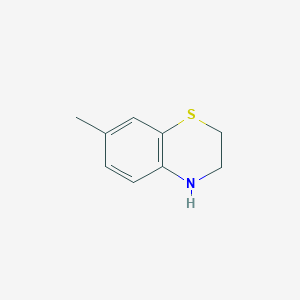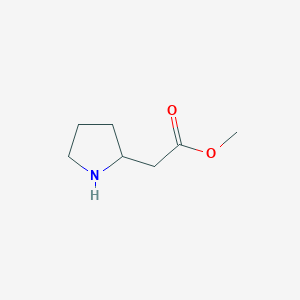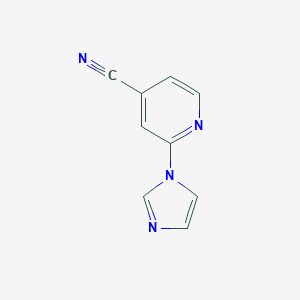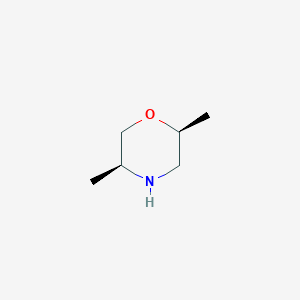
(2S,5S)-2,5-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,5S)-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 1258277-12-1 . It has a molecular weight of 115.18 and its IUPAC name is (2S,5S)-2,5-dimethylmorpholine .
Molecular Structure Analysis
The InChI code for “(2S,5S)-2,5-dimethylmorpholine” is1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“(2S,5S)-2,5-dimethylmorpholine” is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(2S,5S)-2,5-Dimethylmorpholine and its derivatives have been explored for their synthesis methodologies and structural properties. Studies have shown that 3,3-dimethylmorpholine-2,5-diones can be synthesized through direct amide cyclization of linear precursors, which were prepared by coupling 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. Thionation of these compounds with Lawesson's reagent yields 5-thioxomorpholin-2-ones and morpholine-2,5-dithiones, depending on reaction conditions. These compounds' structures were confirmed via X-ray crystallography, highlighting the importance of these processes in understanding the complex chemistry of morpholine derivatives for potential applications in material science and pharmaceutical research (Mawad et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,5S)-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

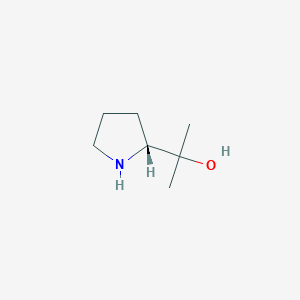
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)
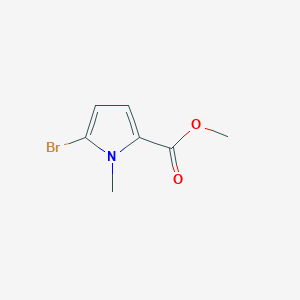
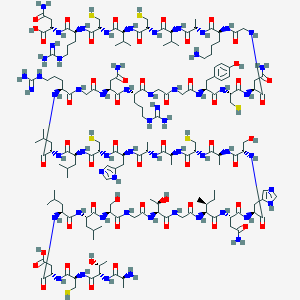
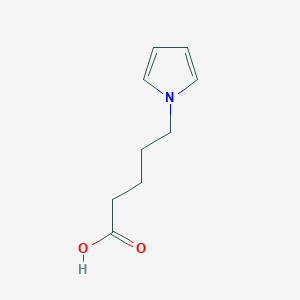
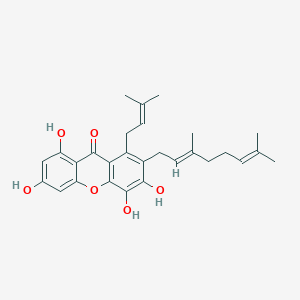
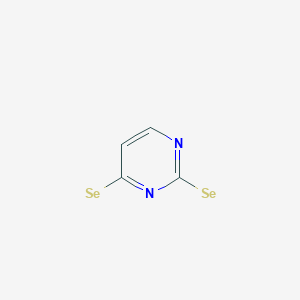
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
